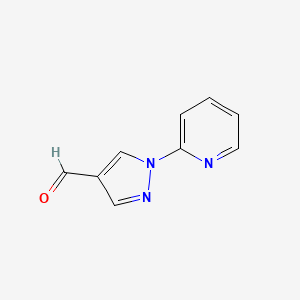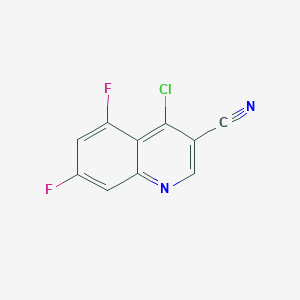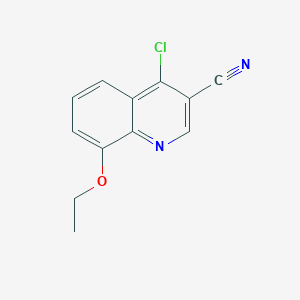
tert-Butyl trans-4-(3-hydroxypropyl)-cyclohexylcarbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound tert-Butyl trans-4-(3-hydroxypropyl)-cyclohexylcarbamate is a chemical entity that can be considered a derivative of cyclohexylcarbamate with a tert-butyl group and a hydroxypropyl substituent. While the specific compound is not directly discussed in the provided papers, related compounds and their synthesis, molecular structure, and chemical properties are extensively studied, which can provide insights into the analysis of tert-Butyl trans-4-(3-hydroxypropyl)-cyclohexylcarbamate.
Synthesis Analysis
The synthesis of tert-butyl N-hydroxycarbamates is described as a straightforward process from aldehydes using sodium benzenesulfinate and formic acid in a methanol-water mixture . Enzymatic kinetic resolution of similar carbamates has been achieved with high enantioselectivity using Candida antarctica lipase B (CAL-B) . Additionally, the synthesis of complex cyclohexylcarbamate derivatives involves iodolactamization as a key step, indicating the potential for intricate synthetic routes to access various substituted cyclohexane rings .
Molecular Structure Analysis
The molecular structures of tert-butyl carbamate derivatives have been studied, revealing that despite variations in substituents, certain derivatives exhibit similar intermolecular hydrogen-bond connectivity in two dimensions . X-ray diffraction studies have been used to determine the preferred rotational conformation of tert-butylsulfonyl-substituted cyclohexanes in the solid state .
Chemical Reactions Analysis
Tert-butyl carbamates have been shown to behave as N-(Boc)-protected nitrones in reactions with organometallics to yield N-(Boc)hydroxylamines, demonstrating their utility as building blocks in organic synthesis . The reactivity of tert-butyl cyclohexenone derivatives with organometallic reagents has been explored, showing excellent stereoselectivity, which is crucial for the preparation of substituted cyclohexane compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of tert-butyl carbamate derivatives are influenced by their molecular structure. For instance, the presence of tert-butyl and sulfonyl groups can affect the conformational stability and rotational preferences of the molecules . The enantioselective synthesis of these compounds also indicates that they can exist in optically active forms with specific chiral centers, which is important for their physical properties and reactivity .
Wissenschaftliche Forschungsanwendungen
Chemical Structure and Reactivity
The study of chemical structures and their reactivity is a vital aspect of scientific research involving tert-Butyl trans-4-(3-hydroxypropyl)-cyclohexylcarbamate. One such study involved the examination of halogenation products of similar tert-butyl cyclohexene compounds using nuclear magnetic resonance (NMR), revealing insights into the reaction mechanisms and conformational aspects of these compounds (Bouteiller-Prati, Bouteiller, & Aycard, 1983).
Synthesis and Applications in Medicinal Chemistry
The compound has been explored in the context of enantioselective synthesis, which is crucial for creating specific molecules with desired chirality, especially in the development of pharmaceuticals. For instance, an enantioselective synthesis method involving iodolactamization was developed for a structurally similar tert-butyl cyclohexylcarbamate, showcasing its relevance in creating potent antagonists for certain receptors (Campbell et al., 2009).
Biocatalytic Processes and Fragrance Industry
In the fragrance industry, derivatives of tert-butyl cyclohexylcarbamate have been utilized. A study demonstrated the use of commercial alcohol dehydrogenases for the stereoselective production of fragrances, indicating the compound's relevance in creating commercially viable scents (Tentori et al., 2020).
Eigenschaften
IUPAC Name |
tert-butyl N-[4-(3-hydroxypropyl)cyclohexyl]carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H27NO3/c1-14(2,3)18-13(17)15-12-8-6-11(7-9-12)5-4-10-16/h11-12,16H,4-10H2,1-3H3,(H,15,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUUKLWPNFXOFGM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCC(CC1)CCCO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H27NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.37 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl trans-4-(3-hydroxypropyl)-cyclohexylcarbamate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



amine](/img/structure/B1323259.png)
![2-([(2,2,2-Trifluoroethyl)amino]methyl)phenol](/img/structure/B1323266.png)

![4-[(2,5-Dimethylphenoxy)methyl]piperidine](/img/structure/B1323276.png)







